Ganoderenicacidc
CAS No.:
Cat. No.: VC14550809
Molecular Formula: C30H44O7
Molecular Weight: 516.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C30H44O7 |
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Molecular Weight | 516.7 g/mol |
IUPAC Name | (Z,2R)-2-methyl-4-oxo-6-[(3S,7S,10S,13R,14R,15S)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-5-enoic acid |
Standard InChI | InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21-23,32,34-35H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10-/t16-,18?,19+,21?,22+,23+,28+,29-,30+/m1/s1 |
Standard InChI Key | DIEUZIPSDUGWLD-KOXNGNSZSA-N |
Isomeric SMILES | C[C@H](CC(=O)/C=C(/C)\C1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2[C@H](CC4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C)O)C(=O)O |
Canonical SMILES | CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)C(=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
Ganoderic Acid C2 is classified as a lanostane-type triterpenoid, characterized by a tetracyclic scaffold with multiple oxygen-containing functional groups. Its IUPAC name, -2-methyl-4-oxo-6-[(3S,5R,7S,10S,13R,14R,15S,17R)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid$$, reflects its stereochemical complexity . The compound’s structure includes:
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A cyclopenta[a]phenanthrene core with hydroxyl, methyl, and ketone substituents.
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A heptanoic acid side chain with a methyl group and ketone functionality.
The InChI identifier (InChI=1S/C30H46O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21-23,32,34-35H,8-14H2,1-7H3,(H,36,37)/t15-,16-,18-,19+,21+,22+,23+,28+,29-,30+/m1/s1
) provides a machine-readable representation of its stereochemistry .
Table 1: Key Chemical Properties of Ganoderic Acid C2
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 518.7 g/mol |
CAS Registry Number | 103773-62-2 |
IUPAC Name | -2-methyl-4-oxo-6-[(3S,5R,7S,10S,13R,14R,15S,17R)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid$$ |
Natural Source | Ganoderma lucidum |
Biosynthesis and Natural Occurrence
Biosynthetic Pathway
Triterpenoids like Ganoderic Acid C2 are synthesized via the mevalonate pathway in Ganoderma species. Key enzymatic steps include:
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Cyclization of oxidosqualene to form the lanostane skeleton.
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Oxidation and hydroxylation by cytochrome P450 enzymes to introduce functional groups.
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Acetylation and methylation to finalize substituent patterns .
Extraction and Isolation
Ganoderic Acid C2 is typically isolated from Ganoderma lucidum using chromatographic techniques:
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Ethanol or methanol extraction of mushroom fruiting bodies.
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Column chromatography (e.g., silica gel, HPLC) for purification .
Pharmacological Activities
Anti-Inflammatory Effects
The compound’s hydroxyl and ketone groups may modulate COX-2 and LOX pathways, though mechanistic studies are needed to confirm this activity .
Research Challenges and Future Directions
Analytical Limitations
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Structural complexity complicates synthetic efforts.
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Low natural abundance necessitates advanced extraction protocols.
Clinical Translation
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Pharmacokinetic studies are required to assess bioavailability and metabolism.
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Structure-activity relationship (SAR) analyses could optimize therapeutic efficacy.
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